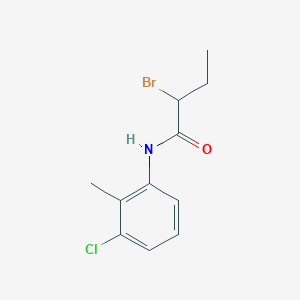

2-bromo-N-(3-chloro-2-methylphenyl)butanamide

CAS No.: 195374-38-0

Cat. No.: VC4342473

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 195374-38-0 |

|---|---|

| Molecular Formula | C11H13BrClNO |

| Molecular Weight | 290.59 |

| IUPAC Name | 2-bromo-N-(3-chloro-2-methylphenyl)butanamide |

| Standard InChI | InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | ULVZKBBHUYBRTD-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 2-bromo-N-(3-chloro-2-methylphenyl)butanamide reflects its substitution pattern:

-

Butanamide backbone: A four-carbon chain with an amide functional group.

-

Bromine substituent: Positioned at the second carbon of the butanamide chain.

-

Aromatic ring: A 3-chloro-2-methylphenyl group attached to the amide nitrogen.

Key identifiers include:

Molecular Geometry and Electronic Properties

The compound’s planar amide group and halogenated aromatic ring contribute to its polarity (PSA: 29.1 Ų) and lipophilicity (LogP: 3.5–4.14) . The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity in substitution and cross-coupling reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves:

-

Acylation of 3-chloro-2-methylaniline:

Reaction conditions: Dichloromethane or THF, 0–25°C, 4–12 hours .

-

Purification: Column chromatography or recrystallization yields >95% purity .

Industrial-Scale Optimization

Industrial protocols emphasize:

-

Cost-effective reagents: Substituting 2-bromobutanoyl chloride with bromine gas in flow reactors .

-

Green chemistry: Solvent recovery systems and catalytic methods to reduce waste .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

Conditions: DMF, 60°C, 6 hours.

Reduction and Oxidation

-

Carbonyl reduction: LiAlH₄ reduces the amide to 2-bromo-N-(3-chloro-2-methylphenyl)butanol.

-

Methyl oxidation: KMnO₄ oxidizes the methyl group to a carboxylic acid derivative.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–102°C | |

| Solubility | DMSO >50 mg/mL; H₂O <0.1 mg/mL | |

| Stability | Stable at RT (decomposes at >150°C) | |

| pKa | ~10.2 (amide proton) |

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

Material Science

Halogenated amides serve as precursors for liquid crystals and polymer cross-linkers .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear nitrile gloves |

| Environmental Toxicity | Dispose via incineration |

| Stability Concerns | Store under nitrogen atmosphere |

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume